REACTION_CXSMILES
|
O[CH2:2][CH2:3][CH2:4][CH2:5][O:6][C:7]1[CH:8]=[CH:9][C:10]2[NH:15][C:14](=[O:16])[O:13][CH2:12][C:11]=2[CH:17]=1.S(Cl)([Cl:20])=O>N1C=CC=CC=1>[Cl:20][CH2:2][CH2:3][CH2:4][CH2:5][O:6][C:7]1[CH:8]=[CH:9][C:10]2[NH:15][C:14](=[O:16])[O:13][CH2:12][C:11]=2[CH:17]=1
|
Name
|
|
Quantity
|
0.253 mol
|
Type
|
reactant
|
Smiles
|
OCCCCOC=1C=CC2=C(COC(N2)=O)C1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
under stirring, at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After refluxing for two hours
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
the excess thionyl chloride is distilled off in a rotary evaporator
|
Type
|
STIRRING
|
Details
|
is stirred with the same volume of ice water for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
Then, the chloroform phase is removed
|
Type
|
WASH
|
Details
|
washed twice with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the chloroform is distilled off
|
Type
|
CUSTOM
|
Details
|
The residue is recrystallized from toluene/diisopropylether (3:1)
|
Name
|
|
Type
|
|
Smiles
|
ClCCCCOC=1C=CC2=C(COC(N2)=O)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |